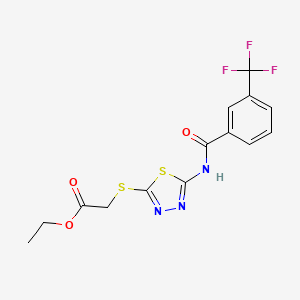

Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a thiadiazole derivative featuring a trifluoromethyl-substituted benzamido group at position 5 of the thiadiazole ring and a thio-linked ethyl acetate moiety at position 2. The trifluoromethyl group is notable for its electron-withdrawing effects, which can enhance metabolic stability and influence interactions with biological targets .

Properties

IUPAC Name |

ethyl 2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOVICMFJHNLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The trifluoromethylbenzamido group is then introduced via an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Finally, the ethyl thioacetate moiety is attached through a nucleophilic substitution reaction, using ethyl bromoacetate as the alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo a variety of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has been investigated for its potential as an anticancer agent . Studies have shown that thiadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:

- In vitro Studies : Compounds containing the thiadiazole nucleus have demonstrated activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines when compared to standard chemotherapeutics like cisplatin .

The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and cell division, which are critical in tumorigenesis .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the thiadiazole ring enhances interactions with microbial targets, making these compounds potential candidates for developing new antibiotics or antifungal agents .

Agricultural Applications

The compound may also find applications in agriculture as a pesticide or herbicide . The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their efficacy and stability in various environmental conditions. Research into thiadiazole derivatives has revealed their potential as plant protection agents against pests and diseases .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of new thiadiazole derivatives, researchers synthesized a series of compounds similar to this compound. These compounds were tested for cytotoxicity against HepG-2 and A-549 cell lines. The results indicated that several derivatives exhibited potent anticancer activity, with mechanisms involving the inhibition of RNA and DNA synthesis without affecting protein synthesis .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of thiadiazole derivatives against various bacterial strains. The study found that certain compounds displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents for clinical use .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood, but it is likely to involve interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiadiazole ring may interact with metal ions or other biological molecules. These interactions could modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzamido group and the nature of the thio-linked side chain. Key examples include:

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 44) Structure: Features a 4-methoxybenzamido group instead of 3-trifluoromethyl. Key Difference: The electron-donating methoxy group may reduce binding affinity compared to the electron-withdrawing trifluoromethyl group.

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (Compound 4l)

- Structure : Substituted with a 3-chlorobenzamido group.

- Synthesis : Synthesized via nucleophilic substitution, yielding a white solid with m.p. 178–180°C and IR peaks at 3,450 cm⁻¹ (NH) and 1,751 cm⁻¹ (C=O) .

- Comparison : Chlorine’s moderate electron-withdrawing effect may offer less metabolic stability than CF₃.

Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Structure: Incorporates a sulfonyl-piperidine group at the benzamido position.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring system substituted with a trifluoromethyl group and an ethyl acetate moiety. The presence of these functional groups is believed to enhance its biological activity by improving lipophilicity and metabolic stability.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. This compound has shown significant activity against various bacterial strains. For instance:

- Case Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria, reporting an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit promising anticancer properties. This compound has been tested in vitro against various cancer cell lines.

- Findings : In a study involving human breast cancer cell lines, the compound demonstrated an IC50 value of 30 µM, indicating moderate efficacy compared to standard chemotherapeutic agents .

3. Antioxidant Activity

Thiadiazole derivatives are also known for their antioxidant properties. This compound was assessed for its ability to scavenge free radicals.

- Results : The compound exhibited a DPPH radical scavenging activity of 70% at a concentration of 100 µg/mL, suggesting strong antioxidant potential .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activities that are crucial for cellular signaling pathways related to apoptosis and cell cycle regulation.

Research Applications

The compound's unique structure and biological activities make it a candidate for further research in drug development:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how do reaction conditions impact yields?

- Methodology:

- Route 1 (Intermediate-Based): Start with ethyl 2-mercaptoacetate and 5-amino-1,3,4-thiadiazole derivatives. React with 3-(trifluoromethyl)benzoyl chloride under reflux in THF with triethylamine as a base (5–6 hours, ~60–75% yield) .

- Route 2 (Multi-Step): Use nucleophilic substitution of dihalogenated intermediates (e.g., tetrachlorobutadiene derivatives) with thiol-containing precursors, followed by amination with 3-(trifluoromethyl)phenylhydrazine (40–45°C, methanol, 75% yield) .

- Critical Factors: Solvent polarity (THF vs. methanol), temperature control (0–45°C), and stoichiometric ratios (1:1 for thiol/chloride; 2.2-fold excess for amines).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical methods?

- Methodology:

- 1H NMR: Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm), thiadiazole NH (δ 10.5 ppm), and trifluoromethyl singlet (δ 7.5–7.7 ppm for aromatic protons) .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and ester C=O (~1730 cm⁻¹) .

- Elemental Analysis: Match calculated vs. observed values for C, H, N, S (e.g., C: ~52%, N: ~13%, S: ~18%) .

- Mass Spectrometry: Exact mass = 426.03 g/mol (C₁₅H₁₂F₃N₃O₃S₂); use HRMS (ESI+) for validation .

Advanced Research Questions

Q. What computational strategies can predict the biological activity or toxicity of this compound?

- Methodology:

- Molecular Docking: Model interactions with target enzymes (e.g., kinases, tubulin) using AutoDock Vina. Compare binding energies with reference drugs; prioritize compounds with ΔG ≤ -8 kcal/mol .

- Toxicity Prediction: Use GUSAR-online for acute toxicity (LD₅₀) and ADMET properties. Validate with in vitro cytotoxicity assays (e.g., IC₅₀ against A549, MCF7 cell lines) .

- SAR Analysis: Replace the trifluoromethyl group with -CF₃ analogs (e.g., -OCH₃, -Cl) to assess impact on bioactivity .

Q. How can researchers resolve contradictions in cytotoxic activity data for 1,3,4-thiadiazole derivatives?

- Case Study: Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate showed <10% cytotoxicity against A549 cells, while analogs with trifluoromethyl groups exhibited higher activity .

- Resolution Strategies:

- Assay Optimization: Standardize cell lines, incubation times, and concentrations (e.g., 10–100 µM, 48-hour exposure).

- Solubility Testing: Use DMSO stocks (<0.1% v/v) to avoid solvent interference.

- Mechanistic Profiling: Compare apoptosis induction (Annexin V/PI staining) vs. metabolic inhibition (MTT assay) .

Q. What is the role of the trifluoromethyl group in modulating pharmacokinetic properties?

- Methodology:

- Lipophilicity: Measure logP (octanol/water) to assess membrane permeability. Trifluoromethyl increases logP by ~0.5–1.0 units vs. -H or -OCH₃ .

- Metabolic Stability: Perform hepatic microsome assays (human/rat) to track degradation rates. CF₃ groups reduce oxidative metabolism by CYP450 enzymes .

- Protein Binding: Use equilibrium dialysis to quantify plasma protein binding (>90% common for CF₃-containing analogs) .

Methodological Challenges and Solutions

Q. How can ester hydrolysis during biological assays be minimized?

- Challenge: Ethyl esters are prone to hydrolysis in serum-containing media, generating inactive acids.

- Solutions:

- Use prodrug strategies (e.g., replace ethyl with pivaloyloxymethyl esters).

- Pre-test stability in PBS (pH 7.4, 37°C) over 24 hours; >80% intact compound required .

Q. What crystallographic techniques are suitable for resolving thiadiazole-based structures?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.